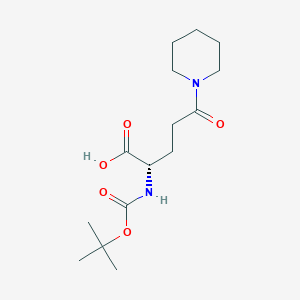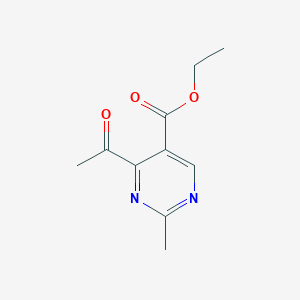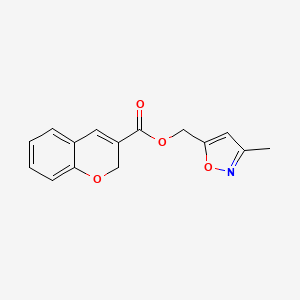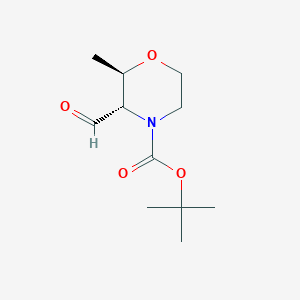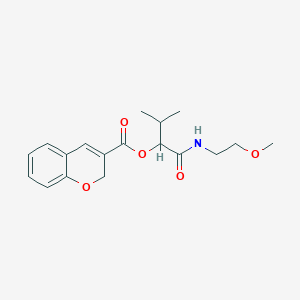
1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2H-chromene-3-carboxylic acid with 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-ol under specific conditions to form the desired ester compound. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Oxidized chromene derivatives.
Reduction: Reduced amino or ester derivatives.
Substitution: Substituted chromene compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Methoxyethyl)amino]-2-oxoethyl 2H-chromene-3-carboxylate
- Methyl 6-methoxy-2H-chromene-3-carboxylate
- 2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
Uniqueness
1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H23NO5 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
[1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H23NO5/c1-12(2)16(17(20)19-8-9-22-3)24-18(21)14-10-13-6-4-5-7-15(13)23-11-14/h4-7,10,12,16H,8-9,11H2,1-3H3,(H,19,20) |
Clave InChI |
KILMYLIEDDDYPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NCCOC)OC(=O)C1=CC2=CC=CC=C2OC1 |
Solubilidad |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
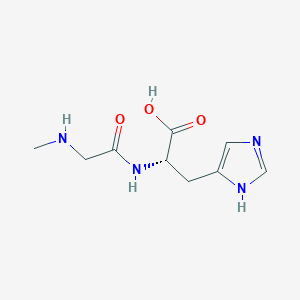
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)

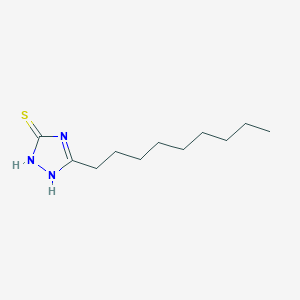
![rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12927613.png)


